molecular formula C19H25N3O2S B2694694 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one CAS No. 1170925-80-0

1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one

Cat. No. B2694694
CAS RN: 1170925-80-0
M. Wt: 359.49
InChI Key: HKCXBTJBYHKDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.49. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : A compound "1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)-pentane-1,5-dione" was synthesized, showing the interest in developing compounds with methoxyphenyl and thiadiazolyl groups. Its structure was characterized by various spectroscopic methods, revealing interactions that extend the molecules into a two-dimensional layer framework, indicative of the structural complexity and potential interaction patterns of similar compounds (Mao-Jing Wu, 2013).

Biological Activity and Pharmacological Evaluation

  • Pharmacological Evaluation : Research on a series of 3-methyl-4-(N-phenyl amido)piperidines highlighted the exploration of such structures for their analgesic potency, demonstrating the potential medical applications of compounds with related structures. One of the compounds was found to be significantly more potent than morphine, underlining the importance of the piperidine moiety in enhancing biological activity (N. Lalinde et al., 1990).

Antimicrobial and Antitumor Activities

  • Antimicrobial Evaluation : A study on "5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole Systems" showcased the synthesis and antimicrobial evaluation of compounds with thiadiazole systems, indicating the potential antimicrobial properties of structurally similar entities. The synthesized compounds were screened against various microbial strains, showcasing their antimicrobial potential (W. Hamama et al., 2017).

Molecular Docking and Anti-cancer Studies

  • Molecular Docking Studies : Benzimidazole derivatives bearing 1,2,4-triazole moieties were studied for their EGFR inhibitor properties, involving detailed conformational analyses and molecular docking. This illustrates the approach taken towards understanding the interaction of such compounds with cancer-related targets, potentially relevant for the design and development of new anticancer agents (A. Karayel, 2021).

properties

IUPAC Name

1-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-13(2)12-17(23)22-10-8-14(9-11-22)18-20-21-19(25-18)15-6-4-5-7-16(15)24-3/h4-7,13-14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCXBTJBYHKDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.